molecular formula C19H16ClN3O3S B2622164 2-{[4-(4-chlorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide CAS No. 941970-89-4

2-{[4-(4-chlorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide

Cat. No.: B2622164
CAS No.: 941970-89-4
M. Wt: 401.87
InChI Key: QATCIYQXZDASJC-UHFFFAOYSA-N
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Description

This compound features a pyrazine core substituted with a 4-chlorophenyl group at position 4 and a sulfanyl-acetamide moiety at position 2. The acetamide side chain is further modified with a 4-methoxyphenyl group. Its synthesis likely involves coupling reactions between cyanoacetanilide derivatives and diazonium salts of aromatic amines, as described in similar protocols .

Properties

IUPAC Name

2-[4-(4-chlorophenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClN3O3S/c1-26-16-8-4-14(5-9-16)22-17(24)12-27-18-19(25)23(11-10-21-18)15-6-2-13(20)3-7-15/h2-11H,12H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QATCIYQXZDASJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CSC2=NC=CN(C2=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-{[4-(4-chlorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide involves multiple steps. The synthetic route typically starts with the preparation of the chlorophenyl and methoxyphenyl intermediates, followed by their coupling through a series of reactions. Common reaction conditions include the use of solvents like dichloromethane and catalysts such as palladium on carbon. Industrial production methods may involve optimization of these reactions to increase yield and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, often using reagents like sodium methoxide.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2-{[4-(4-chlorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Key Findings :

  • The 4-methoxyphenyl group in the target compound may enhance solubility compared to methyl or sulfamoyl substituents .
  • Positional isomerism (e.g., 2-methoxy vs. 4-methoxy) significantly alters molecular interactions, as seen in BG14608 .

Heterocyclic Core Modifications

Variations in the heterocyclic core influence electronic properties and bioactivity:

Compound Name Core Structure IR ν(C=O) (cm⁻¹) ¹H-NMR Shifts (δ, ppm) Notable Features Reference
Target Compound Dihydropyrazine ~1660-1664 ~7.81–7.92 (ArH) Pyrazine ring with keto group
N-(4-Chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide Diaminopyrimidine 1662 7.22–7.64 (ArH) Enhanced hydrogen bonding
2-{[3-(4-Chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(2-ethyl-6-methylphenyl)acetamide Quinazoline N/A N/A Extended π-system
YHV98-4 (N-(4-chlorophenyl)-2-(3-oxo-3,4-dihydro-2H-benzo[b][1,4]thiazin-2-yl)acetamide) Benzothiazine N/A N/A Anti-inflammatory activity

Key Findings :

  • Diaminopyrimidine analogs exhibit stronger hydrogen bonding due to NH2 groups, enhancing crystallinity .

Key Findings :

  • The acetamide moiety is critical for bioactivity, as seen in antimicrobial and anti-inflammatory analogs .
  • Thiazole-piperazine derivatives () show higher yields (72–86%) and defined melting points (269–303°C), suggesting robust synthetic protocols .

Biological Activity

The compound 2-{[4-(4-chlorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide is a novel pyrazin derivative with potential therapeutic applications. Its unique structure, which includes a dihydropyrazinyl core linked to a thioacetamide moiety and aromatic groups, suggests significant biological activity. This article focuses on its biological properties, mechanisms of action, and potential applications in medicine.

Chemical Structure and Properties

The molecular formula of the compound is C19H18ClN3O2SC_{19}H_{18}ClN_{3}O_{2}S, and its structure can be represented as follows:

SMILES O C CSC1 NC CN c cc2 ccc2Cl C1 O Nc1c C F F F cccc1\text{SMILES O C CSC1 NC CN c cc2 ccc2Cl C1 O Nc1c C F F F cccc1}

This structure features several functional groups that contribute to its reactivity and biological interactions.

Antimicrobial Properties

Preliminary studies indicate that compounds with similar structural motifs exhibit antimicrobial activity. For instance, derivatives of pyrazine have been reported to possess significant antibacterial properties against various strains of bacteria, including Staphylococcus aureus and Escherichia coli . The presence of the chlorophenyl group in this compound may enhance its interaction with microbial targets.

Anticancer Activity

Research into related compounds has shown potential anticancer effects. For example, some pyrazin derivatives have demonstrated cytotoxicity against cancer cell lines through mechanisms that may involve apoptosis induction and cell cycle arrest . The specific mechanisms for 2-{[4-(4-chlorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide remain to be fully elucidated but are likely linked to its ability to interact with DNA or inhibit key enzymes involved in cancer cell proliferation.

Enzyme Inhibition

The compound's structure suggests it may act as an inhibitor of various enzymes. For example, similar thioacetamide derivatives have been studied for their ability to inhibit myeloperoxidase (MPO), an enzyme implicated in inflammatory processes . The inhibition mechanism often involves covalent modification of the enzyme, leading to reduced activity.

The exact mechanism of action for 2-{[4-(4-chlorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide is not fully characterized. However, it is hypothesized that the compound interacts with specific molecular targets such as enzymes or receptors, modulating their activity and leading to biological effects. Potential interactions include:

  • Enzyme Binding : The thioacetamide moiety may facilitate binding to active sites on enzymes.
  • Receptor Interaction : Aromatic groups may enhance affinity for receptor sites involved in signaling pathways.

Case Studies and Research Findings

  • Antimicrobial Screening : A study evaluating similar compounds demonstrated robust antibacterial activity against Salmonella typhi and Bacillus subtilis. The presence of electron-withdrawing groups like chlorine was correlated with enhanced activity .
  • Cytotoxicity Assays : In vitro assays on cancer cell lines revealed that derivatives with similar structures exhibited IC50 values indicating significant cytotoxicity. Further studies are necessary to determine the specific pathways involved .
  • Enzyme Inhibition Studies : Compounds structurally related to 2-{[4-(4-chlorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide have shown promise as MPO inhibitors in preclinical models, suggesting potential therapeutic applications in inflammatory diseases .

Q & A

What are the key considerations for optimizing the synthetic route of this compound in academic research?

Level: Basic
Methodological Answer:
Optimization begins with evaluating reaction conditions (solvent, temperature, catalysts) to improve yield and purity. For example, evidence from similar acetamide derivatives suggests using polar aprotic solvents (e.g., DMF) and coupling agents like EDC/HOBt for amide bond formation . Post-synthesis purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and characterization by 1H^1H-NMR, 13C^{13}C-NMR, and HPLC (>95% purity) are critical . Challenges in sulfanyl-group stability may require inert atmospheres (N2_2/Ar) to prevent oxidation .

How can computational methods predict the electronic properties of this compound to guide reactivity studies?

Level: Advanced
Methodological Answer:
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G**) can map electron density distribution, identifying nucleophilic/electrophilic sites. For instance, the pyrazine ring’s electron-deficient nature (due to the 3-oxo group) and the sulfur atom’s lone pairs influence reactivity with electrophiles . Solvent effects can be modeled using the Polarizable Continuum Model (PCM), while Frontier Molecular Orbital (FMO) analysis predicts charge-transfer interactions . Experimental validation via cyclic voltammetry or UV-Vis spectroscopy is recommended to correlate computational and empirical data .

What spectroscopic and crystallographic techniques are most reliable for structural elucidation?

Level: Basic
Methodological Answer:
Single-crystal X-ray diffraction (SC-XRD) is definitive for resolving bond lengths, angles, and supramolecular interactions (e.g., hydrogen bonding in the pyrazine-acetamide core) . For solution-phase analysis, 1H^1H-NMR can confirm the integration of aromatic protons (4-chlorophenyl and 4-methoxyphenyl groups), while IR spectroscopy validates carbonyl (C=O, ~1650–1700 cm1^{-1}) and sulfanyl (C-S, ~600–700 cm1^{-1}) functionalities . Mass spectrometry (HRMS-ESI) ensures molecular weight accuracy (±0.001 Da) .

How can researchers investigate the reaction kinetics of this compound in heterocyclic functionalization?

Level: Advanced
Methodological Answer:
Design a kinetic study using stopped-flow spectroscopy or 19F^{19}F-NMR (if fluorine-containing reagents are used). Vary concentrations of reactants (e.g., alkylating agents) under controlled temperatures (25–60°C) to compute rate constants (kk) and activation parameters (ΔH^\ddagger, ΔS^\ddagger) via the Eyring equation . For complex multi-step reactions (e.g., ring-opening of pyrazine), employ time-resolved FTIR or LC-MS to track intermediates. Statistical experimental design (e.g., Box-Behnken) minimizes trial runs while optimizing variables like pH and solvent polarity .

What strategies resolve contradictions in biological activity data across different assays?

Level: Advanced
Methodological Answer:
Discrepancies may arise from assay conditions (e.g., cell permeability, serum protein binding). Use orthogonal assays:

  • In vitro: Compare enzyme inhibition (IC50_{50}) in cell-free systems vs. cellular viability (MTT assay) .
  • Solubility: Measure kinetic solubility in PBS/DMSO and correlate with activity trends .
  • Metabolite interference: Perform LC-MS/MS to identify degradation products in cell media .
    Statistical tools (ANOVA, principal component analysis) identify outliers, while molecular dynamics simulations assess target binding under physiological conditions .

How can structure-activity relationship (SAR) studies be designed to improve target selectivity?

Level: Advanced
Methodological Answer:
Systematically modify substituents (e.g., replace 4-methoxyphenyl with electron-withdrawing groups) and evaluate changes in binding affinity (SPR or ITC) . For kinase targets, use cocrystallization or docking (AutoDock Vina) to map interactions with ATP-binding pockets. Counter-screening against related isoforms (e.g., EGFR vs. HER2) minimizes off-target effects. Data from PubChem BioAssay (AID 743255) can benchmark activity .

What methodologies assess environmental stability and degradation pathways of this compound?

Level: Advanced
Methodological Answer:
Conduct accelerated stability studies under ICH guidelines (40°C/75% RH for 6 months) with HPLC monitoring. For photodegradation, expose to UV light (300–400 nm) and identify byproducts via LC-QTOF-MS . Hydrolytic pathways are studied at varied pH (1–13), while oxidative stress tests use H2 _2O2_2/Fe2+^{2+}. Computational tools (EPI Suite) predict biodegradability and toxicity endpoints (e.g., LC50_{50} for aquatic organisms) .

How can machine learning models enhance the design of derivatives with improved pharmacokinetic properties?

Level: Advanced
Methodological Answer:
Train models on datasets (ChEMBL, PubChem) using descriptors like LogP, topological polar surface area (TPSA), and P-glycoprotein substrate likelihood. Bayesian classifiers prioritize derivatives with optimal ADME profiles (e.g., BBB permeability if targeting CNS) . Generative adversarial networks (GANs) propose novel scaffolds, validated by synthetic feasibility (SYLVIA score) and docking scores .

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